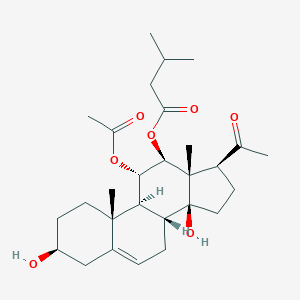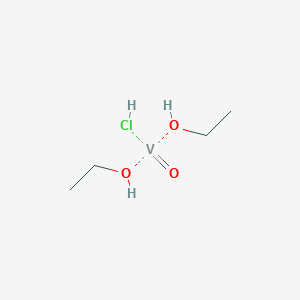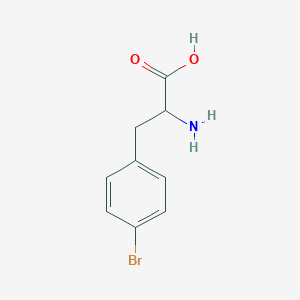![molecular formula C18H20N2S B239099 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole CAS No. 1850-33-5](/img/structure/B239099.png)
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have a variety of physiological and biochemical effects.
Wirkmechanismus
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole is a selective inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole increases the levels of endocannabinoids, which are known to have a variety of physiological and biochemical effects. Endocannabinoids bind to cannabinoid receptors in the brain and body, resulting in a variety of effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole has been shown to have a variety of biochemical and physiological effects, including increased levels of endocannabinoids, reduced pain and inflammation, improved mood, and neuroprotection. It has also been shown to have potential applications in the treatment of addiction, as endocannabinoids have been shown to play a role in the reward pathways of the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole is its selectivity for FAAH, which allows for more precise control over the levels of endocannabinoids in the body. However, 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole has a relatively short half-life and must be administered frequently to maintain its effects. Additionally, its effects may vary depending on the individual and the specific condition being treated.
Zukünftige Richtungen
There are several potential future directions for research on 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole, including further studies on its potential applications in pain management, anxiety and depression, addiction, and neurodegenerative diseases. Additionally, there is a need for further research on the long-term effects and safety of 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole, as well as its potential interactions with other drugs and medications. Overall, 2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole was first synthesized in 2003 by a team of researchers at the University of Urbino in Italy. The synthesis method involves several steps, including the reaction of 3-methyl-1H-indole with piperidine, followed by the addition of ethyl vinyl ketone and the reduction of the resulting imine with sodium borohydride. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole has been studied extensively for its potential therapeutic applications in a variety of fields, including pain management, anxiety and depression, addiction, and neurodegenerative diseases. It has been shown to increase the levels of endocannabinoids in the brain, which are known to have neuroprotective and anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
1850-33-5 |
|---|---|
Produktname |
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole |
Molekularformel |
C18H20N2S |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-[1-(3-ethylidene-1-methylpiperidin-4-yl)ethenyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C19H24N2/c1-5-15-12-21(4)11-10-16(15)13(2)19-14(3)17-8-6-7-9-18(17)20-19/h5-9,16,20H,2,10-12H2,1,3-4H3 |
InChI-Schlüssel |
CENNZUCWKNUYFO-UHFFFAOYSA-N |
SMILES |
CC=C1CN(CCC1C(=C)C2=C(C3=CC=CC=C3N2)C)C |
Kanonische SMILES |
CC=C1CN(CCC1C(=C)C2=C(C3=CC=CC=C3N2)C)C |
Synonyme |
2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)


